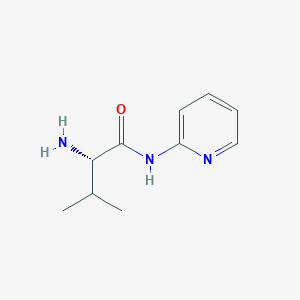

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

Description

BenchChem offers high-quality (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECHQMMXVZMHQA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes the specific challenges of coupling sterically hindered amino acids (Valine) with electron-deficient heteroaromatic amines (2-Aminopyridine).[1]

Executive Summary & Strategic Analysis

The synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide presents a classic "perfect storm" of peptide coupling challenges:

-

Steric Hindrance: The bulky isopropyl side chain of L-Valine adjacent to the reaction center impedes nucleophilic attack.[2]

-

Electronic Deactivation: The nucleophile, 2-aminopyridine, is electron-deficient due to the inductive withdrawal of the pyridine nitrogen. It is significantly less reactive than standard aliphatic amines.

-

Racemization Risk: The activation of N-protected valine is highly prone to racemization via the oxazolone (azlactone) mechanism , particularly when reaction times are prolonged due to the poor nucleophile.

The Solution: This guide presents a Mixed Anhydride Strategy (Route A) as the primary scalable protocol, utilizing low-temperature activation to lock stereochemistry. An alternative Phosphorus Oxychloride (POCl3) Strategy (Route B) is provided for cases where nucleophilic attack remains the rate-limiting bottleneck.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is dissected into two phases: Coupling and Deprotection. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic; it is stable to the basic coupling conditions required for the pyridine amine but easily removed under acidic conditions that do not hydrolyze the newly formed amide bond.

Figure 1: Retrosynthetic disconnection showing the convergence of N-Boc-L-Valine and 2-Aminopyridine.

Route A: The Mixed Anhydride Protocol (Primary)

Best for: Scalability, Cost-Efficiency, and Stereochemical Control.

This method uses Isobutyl Chloroformate (IBCF) to generate a mixed anhydride. The key is temperature control (-15°C) to prevent the mixed anhydride from disproportionating or racemizing before the amine attacks.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]

-

Base: N-Methylmorpholine (NMM) (1.05 equiv) – Preferred over TEA to reduce racemization.[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DCM.

Step-by-Step Protocol

Phase 1: Activation (The Critical Step)

-

Setup: Charge a flame-dried 3-neck flask with N-Boc-L-Valine and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -15°C using a dry ice/acetone or glycol bath. Warning: Temperatures above -10°C significantly increase racemization risk.[1]

-

Base Addition: Add NMM dropwise via syringe. Stir for 5 minutes.

-

Anhydride Formation: Add IBCF dropwise over 10 minutes, maintaining internal temp < -10°C.

-

Reaction: Stir at -15°C for 15–20 minutes. A white precipitate (NMM[1]·HCl) will form.

Phase 2: Coupling

-

Amine Addition: Add 2-Aminopyridine (dissolved in minimal THF) dropwise to the cold mixture.

-

Equilibration: Allow the mixture to stir at -15°C for 1 hour, then slowly warm to Room Temperature (RT) over 4 hours.

-

Completion: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

Phase 3: Workup & Purification

-

Quench: Evaporate THF under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc).[5]

-

Washing (Crucial):

-

Wash 2x with Sat. NaHCO3 (Removes unreacted acid).

-

Wash 2x with Water .

-

Note on Acid Wash:Do NOT wash with strong acid (1M HCl) at this stage. The pyridine ring in the product will protonate, dragging your product into the aqueous waste layer. If an acid wash is necessary to remove excess 2-aminopyridine, use dilute Citric Acid (5%) and keep the contact time short, or rely on recrystallization.

-

-

Drying: Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography.

Phase 4: Deprotection

-

Dissolve the intermediate in DCM .

-

Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM). Stir at RT for 2 hours.

-

Neutralization: Evaporate TFA. Neutralize with sat. NaHCO3 to liberate the free base.

-

Extraction: Extract with DCM, dry, and concentrate to yield the target (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide .

Route B: The POCl3 "Power" Coupling (Alternative)

Best for: Stubborn reactions where 2-aminopyridine fails to react with mixed anhydrides.[1]

Phosphorus oxychloride activates the carboxylic acid into a highly reactive acyl chloride/phosphate intermediate in situ.

Protocol Summary:

-

Dissolve N-Boc-L-Valine (1.0 eq) and 2-Aminopyridine (1.0 eq) in dry Pyridine (solvent & base).

-

Cool to -10°C .

-

Add POCl3 (1.0 eq) dropwise.

-

Stir at 0°C for 1 hour.

-

Quench with crushed ice. Extract with EtOAc.[5]

-

Note: This method is powerful but requires strict moisture control to prevent POCl3 hydrolysis.

Mechanism & Racemization Control

Understanding the failure mode is critical for troubleshooting.

Figure 2: Kinetic competition between Amide Formation (Green) and Racemization via Oxazolone (Red).[1]

Why Racemization Happens: If the 2-aminopyridine attacks slowly (due to low nucleophilicity), the Mixed Anhydride has time to cyclize into an Oxazolone . The oxazolone enolizes, destroying the chirality at the alpha-carbon.

-

Prevention: High concentration of amine, low temperature, and using NMM instead of Triethylamine.

Analytical Quality Control (Data Specification)

To validate the synthesis, the following parameters must be met.

| Test | Method | Acceptance Criteria | Purpose |

| Identity | 1H NMR (DMSO-d6) | Characteristic doublet (Val-CH3) at ~0.9 ppm; Pyridine protons 7.0-8.3 ppm.[1] | Confirm structure. |

| Purity | HPLC (C18 Column) | > 98.0% Area | Quantify chemical impurities. |

| Chirality | Chiral HPLC | > 99% ee (Enantiomeric Excess) | CRITICAL: Confirm L-isomer retention. |

| Mass | LC-MS (ESI+) | [M+H]+ = 194.1 (Free base) | Confirm molecular weight.[1] |

Chiral HPLC Method (Reference):

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow: 1.0 mL/min.

-

Detection: UV 254 nm.

-

Note: The (S)-enantiomer typically elutes differently than the (R)-enantiomer; a racemic standard must be injected first to establish separation.[1]

References

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[1]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1]

-

Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope.[1] Chemical Reviews, 111(3), 1315-1345.[1] (Context: Use of Val-Py ligands in C-H activation).

-

BenchChem Technical Support. Optimizing Boc-L-Valine Coupling Reactions. (General protocol grounding).

Disclaimer: This guide describes procedures involving hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.

Sources

The Definitive Guide to the Brivaracetam-SV2A Interaction: A Molecular Deep Dive

Abstract

Brivaracetam, a third-generation anti-seizure medication, exhibits a distinct pharmacological profile centered on its high-affinity, selective binding to the synaptic vesicle protein 2A (SV2A). This technical guide provides an in-depth exploration of the molecular mechanism of action of brivaracetam, with a core focus on its interaction with SV2A. We will dissect the binding kinetics, structural determinants, and functional consequences of this interaction, offering a comprehensive resource for researchers, neuroscientists, and professionals in drug development. This guide moves beyond a surface-level description to provide the causality behind experimental choices and self-validating protocols, ensuring scientific integrity and empowering further research in the field of epilepsy treatment.

Introduction: SV2A as a Pivotal Target in Epilepsy

The synaptic vesicle protein 2A (SV2A) is a transmembrane glycoprotein integral to the regulation of neurotransmitter release.[1] While its precise physiological function is still under full elucidation, it is unequivocally established as a critical player in synaptic transmission.[2] Genetic knockout studies have demonstrated that the absence of SV2A leads to severe seizure phenotypes, underscoring its importance in maintaining neuronal network stability.[3] This has positioned SV2A as a prime therapeutic target for the development of novel anti-seizure medications.[3] Levetiracetam was the first drug in its class to selectively target SV2A, and its clinical success paved the way for the development of brivaracetam, a molecule designed for enhanced affinity and a potentially improved clinical profile.[4][5]

Brivaracetam's Superior Binding Affinity and Selectivity for SV2A

A cornerstone of brivaracetam's mechanism of action is its significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam.[6] In vitro binding assays consistently demonstrate that brivaracetam binds to SV2A with a 10- to 30-fold greater affinity.[7][8] This enhanced affinity is a key differentiator and is believed to contribute to its potent anti-seizure effects observed in preclinical models.[9]

Quantitative Analysis of Binding Kinetics

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its target protein. These assays typically involve the use of a radiolabeled form of the drug (e.g., [³H]brivaracetam) to measure its binding to membranes prepared from brain tissue or cells expressing the recombinant SV2A protein.

| Parameter | Brivaracetam | Levetiracetam | Reference |

| Kd (nM) | ~190 ± 3 | ~2500 ± 180 | [10] |

| Bmax (pmol/mg protein) | ~130 ± 5 | ~67 ± 3 | [10] |

| Relative Affinity | 10-30x higher than Levetiracetam | - | [6][7][8] |

Table 1: Comparative binding kinetics of brivaracetam and levetiracetam to human SV2A in HEK293 cell membranes. Kd represents the dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax represents the maximum number of binding sites.

The lower Kd value for brivaracetam signifies a much stronger and more stable interaction with the SV2A protein. This high affinity suggests that at therapeutic concentrations, a greater proportion of SV2A proteins will be occupied by brivaracetam, potentially leading to a more pronounced and sustained modulation of neurotransmitter release.[11]

The Structural Basis of the Brivaracetam-SV2A Interaction

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structural basis of the brivaracetam-SV2A interaction. These studies reveal that both brivaracetam and levetiracetam occupy the same putative substrate-binding site within the SV2A protein.[4][12]

Key Amino Acid Residues and Differential Binding

The higher affinity of brivaracetam can be attributed to additional contact points within the binding pocket. Specifically, the propyl group of brivaracetam forms van der Waals interactions with tyrosine 461 (Tyr461) and isoleucine 663 (Ile663) residues of the SV2A protein.[4] These additional interactions are absent in the binding of levetiracetam, providing a structural explanation for brivaracetam's enhanced affinity.[4]

Furthermore, studies utilizing an allosteric modulator of SV2A have revealed that brivaracetam and levetiracetam likely induce or stabilize different conformational states of the protein.[10][13] The modulator was found to increase the binding of [³H]brivaracetam primarily by increasing its affinity (a 10-fold increase in Kd), whereas for [³H]levetiracetam, the effect was a more modest increase in affinity but a two-fold increase in the apparent number of binding sites (Bmax).[7][10] This suggests a differential interaction with the SV2A protein, which may contribute to their distinct pharmacological profiles.[13] Site-directed mutagenesis studies have identified specific amino acid residues (K694, I273, and S294) that, when mutated, abolish the modulatory effect on levetiracetam binding without affecting brivaracetam binding, further supporting the notion of distinct interaction modes.[14]

Caption: Functional cascade of brivaracetam's action.

Slowing of Synaptic Vesicle Recycling

The augmentation of STD is mechanistically linked to a slowing of the synaptic vesicle cycle. Brivaracetam enters recycling synaptic vesicles and, by binding to SV2A, impedes their mobilization and subsequent fusion with the presynaptic membrane. [15][16]This effect has been visualized using fluorescent dyes such as FM1-43, which are taken up into recycling vesicles. In the presence of brivaracetam, the release of FM1-43 from presynaptic terminals is slowed, providing direct evidence for the modulation of vesicle trafficking. [15]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for key experiments used to characterize the brivaracetam-SV2A interaction.

Radioligand Binding Assay for SV2A

This protocol describes a competitive binding assay to determine the affinity of a test compound for SV2A.

Materials:

-

Brain tissue (e.g., rat cortex) or cell line expressing recombinant human SV2A

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]brivaracetam)

-

Unlabeled brivaracetam (for determining non-specific binding)

-

Test compounds

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation.

-

Binding Reaction: In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein per well) with a fixed concentration of the radioligand.

-

Competition: Add increasing concentrations of the unlabeled test compound. For determination of non-specific binding, add a high concentration of unlabeled brivaracetam.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Electrophysiological Recording of Short-Term Depression

This protocol describes the measurement of STD in acute hippocampal slices.

Materials:

-

Rodent (e.g., rat or mouse)

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools and vibratome

-

Recording chamber and perfusion system

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

Brivaracetam

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm thick) using a vibratome.

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Elicit baseline fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: Perfuse the slice with aCSF containing the desired concentration of brivaracetam for a predetermined incubation period (e.g., 30-60 minutes).

-

Induction of STD: Deliver a high-frequency train of stimuli (e.g., 20 pulses at 40 Hz).

-

Data Analysis: Measure the amplitude of each fEPSP in the train. Normalize the amplitude of each fEPSP to the amplitude of the first fEPSP in the train. Compare the rate and extent of depression between control and brivaracetam-treated slices.

FM1-43 Synaptic Vesicle Recycling Assay

This protocol describes the visualization of synaptic vesicle recycling using the fluorescent dye FM1-43. [17] Materials:

-

Neuronal cell culture or acute brain slices

-

Physiological saline solution (e.g., Tyrode's solution)

-

High potassium solution for depolarization

-

FM1-43 dye

-

Fluorescence microscope with appropriate filter sets

-

Brivaracetam

Procedure:

-

Dye Loading: Incubate the neuronal preparation in a solution containing FM1-43 and brivaracetam (or vehicle control). Stimulate the neurons with a high potassium solution to induce endocytosis and uptake of the dye into recycling synaptic vesicles. [18]2. Wash: Wash the preparation thoroughly with a dye-free solution to remove extracellular FM1-43.

-

Image Acquisition (Loading): Acquire fluorescence images of the presynaptic terminals to visualize the loaded synaptic vesicles.

-

Dye Unloading (Destaining): Stimulate the neurons again with a high potassium solution in a dye-free solution to induce exocytosis and the release of FM1-43 from the vesicles.

-

Image Acquisition (Unloading): Acquire a time-lapse series of fluorescence images during the unloading phase.

-

Data Analysis: Measure the fluorescence intensity of individual presynaptic boutons over time. The rate of fluorescence decay during unloading is indicative of the rate of synaptic vesicle exocytosis and recycling. Compare the destaining rates between control and brivaracetam-treated neurons.

Clinical Implications and Future Directions

The distinct mechanism of action of brivaracetam, characterized by its high affinity and selective binding to SV2A, has significant clinical implications. Its rapid brain penetration and potent modulation of neurotransmitter release may contribute to a faster onset of action and improved seizure control in some patients. [19][20]The differential interaction with SV2A compared to levetiracetam could also explain potential differences in their side-effect profiles. [21] Future research should continue to explore the nuances of the brivaracetam-SV2A interaction. Elucidating the precise downstream signaling pathways affected by brivaracetam binding will provide a more complete understanding of its anti-seizure effects. Furthermore, investigating the role of brivaracetam in different neuronal populations and its impact on both excitatory and inhibitory neurotransmission will be crucial for optimizing its therapeutic use. The development of novel positron emission tomography (PET) ligands for SV2A will also aid in understanding the in vivo target engagement of brivaracetam in patients and its relationship with clinical response.

Conclusion

Brivaracetam's mechanism of action is a compelling example of targeted drug design. Its high-affinity and selective interaction with the SV2A protein leads to a potent modulation of synaptic vesicle function, resulting in the suppression of neuronal hyperexcitability. This in-depth technical guide has provided a comprehensive overview of the binding kinetics, structural basis, and functional consequences of the brivaracetam-SV2A interaction, supported by detailed experimental protocols. A thorough understanding of this molecular mechanism is paramount for the continued development of more effective and better-tolerated therapies for epilepsy.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Brivaracetam? Retrieved from [Link]

-

The Defeating Epilepsy Foundation. (2025, March 22). Briviact (Brivaracetam). Retrieved from [Link]

-

RCSB PDB. (2025, September 10). 9NTC: Structure of Synaptic Vesicle Protein 2A Bound to Brivaracetam and UCB1244283. Retrieved from [Link]

-

JoVE. (2024, December 19). Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. Retrieved from [Link]

-

European Medicines Agency. Briviact, INN-brivaracetam. Retrieved from [Link]

-

Yamagata, A., Ito, K., Suzuki, T., Dohmae, N., Terada, T., & Shirouzu, M. (2024). Structural basis for antiepileptic drugs and botulinum neurotoxin recognition of SV2A. Nature Communications, 15(1), 3027. [Link]

-

RCSB PDB. (2024, May 1). 8K77: Cryo-EM structure of SV2A in complex with BoNT/A2 Hc and brivaracetam. Retrieved from [Link]

-

Gillard, M., Fuks, B., Michel, P., Vertongen, P., Massingham, R., & Chatelain, P. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European Journal of Pharmacology, 536(1-2), 31-38. [Link]

-

Epilepsy Foundation. (2025, October 22). Brivaracetam Basic Seizure Medication. Retrieved from [Link]

-

Nicolas, J. M., Hannestad, J., Holden, D., Kervyn, S., Nabulsi, N., Tytgat, D., ... & Klitgaard, H. (2016). Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. Epilepsia, 57(2), 201-209. [Link]

-

Al-Bachari, S., & Kim, H. J. (2025). Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Epilepsy Research, 15(1), 1-10. [Link]

-

Mittal, M., Zhang, Y., Banks, L., Seven, A. B., Zhou, M., & Khelashvili, G. (2025). Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A). Proceedings of the National Academy of Sciences, 122(1), e2413214121. [Link]

-

Wood, M., & Gillard, M. (2016). Evidence for a Differential Interaction of Brivaracetam and Levetiracetam with the SV2A Protein (P5. 246). Neurology, 86(16 Supplement), P5-246. [Link]

-

Gillard, M., Wood, M. D., & Fuks, B. (2018). Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia, 59(9), 1676-1683. [Link]

-

Brodie, M. J., & Sills, G. J. (2018). A review of the pharmacology and clinical efficacy of brivaracetam. Clinical Pharmacology: Advances and Applications, 10, 1-13. [Link]

-

Steinhoff, B. J., & Zare-Hoseini, S. R. (2023). Comparative analysis of brivaracetam and levetiracetam in epilepsy treatment. Odesa University Clinical Investigations, 1(1), 1-10. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of action of brivaracetam (BRV) and levetiracetam... Retrieved from [Link]

-

Gillard, M., Fuks, B., Leclercq, K., & Matagne, A. (2017). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. Epilepsia, 58(2), 287-294. [Link]

-

Klein, P., & Diaz, A. (2018). A review of the pharmacology and clinical efficacy of brivaracetam. Clinical Pharmacology: Advances and Applications, 10, 1-13. [Link]

-

Gillard, M., Fuks, B., Leclercq, K., & Matagne, A. (2017). Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein. ResearchGate. [Link]

-

Nicolas, J. M., Hannestad, J., Holden, D., Kervyn, S., Nabulsi, N., Tytgat, D., ... & Klitgaard, H. (2016). Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. ResearchGate. [Link]

-

ResearchGate. (n.d.). Differential interaction of BRV and LEV with SV2A. Combination... Retrieved from [Link]

-

Sahoo, S. K., & Sahu, A. (2025). Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures. Journal of Neurosciences in Rural Practice. [Link]

-

Klitgaard, H., Matagne, A., Nicolas, J. M., & Kenda, B. (2016). Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Epilepsia, 57(4), 538-548. [Link]

-

Reuber, M. (2016, July 3). Levetiracetam vs. brivaracetam. Epilepsy Action. [Link]

-

Mittal, M., Zhang, Y., Banks, L., Seven, A. B., Zhou, M., & Khelashvili, G. (2025). Structural pharmacology of SV2A reveals an allosteric modulation mechanism in the major facilitator superfamily. bioRxiv. [Link]

-

Yang, X., & Rothman, S. M. (2015). Brivaracetam augments short-term depression and slows vesicle recycling. Epilepsia, 56(12), 1899-1909. [Link]

-

Gillard, M., Fuks, B., Leclercq, K., & Matagne, A. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. European Journal of Pharmacology, 664(1-3), 36-44. [Link]

-

Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

-

UniCA IRIS. (2025, November 14). TDP-43 Regulates Rab4 Levels to Support Synaptic Vesicle Recycling and Neuromuscular Connectivity in Drosophila and Human ALS. Retrieved from [Link]

-

Wu, S. N., & Huang, C. W. (2021). The Integrated Effects of Brivaracetam, a Selective Analog of Levetiracetam, on Ionic Currents and Neuronal Excitability. Biomedicines, 9(4), 369. [Link]

-

Yang, X., & Rothman, S. M. (2015). Brivaracetam augments short-term depression and slows vesicle recycling. ResearchGate. [Link]

-

Clinical Gate. (2015, May 5). Mechanisms of Action of Levetiracetam and Newer SV2A Ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: Relationship to anti-convulsant properties. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

-

Matagne, A., Margineanu, D. G., & Klitgaard, H. (2008). Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A. British Journal of Pharmacology, 154(8), 1662-1671. [Link]

-

Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Semantic Scholar. [Link]

-

ResearchGate. (2022, March 12). Brivaracetam Modulates Short-Term Synaptic Activity and Low-Frequency Spontaneous Brain Activity by Delaying Synaptic Vesicle Recycling in Two Distinct Rodent Models of Epileptic Seizures. Retrieved from [Link]

-

SciSpace. (n.d.). Imaging Synaptic Vesicle Recycling by Staining and Destaining Vesicles with FM Dyes. Retrieved from [Link]

-

Han, P., & Zhang, C. (2022). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. ACS Chemical Neuroscience, 13(10), 1465-1480. [Link]

-

ResearchGate. (n.d.). The Levetiracetam binding site in SV2A A Chemical structure of... Retrieved from [Link]

-

Frontiers. (n.d.). Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity. Retrieved from [Link]

Sources

- 1. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for antiepileptic drugs and botulinum neurotoxin recognition of SV2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levetiracetam vs. brivaracetam - Epilepsy Action [epilepsy.org.uk]

- 6. Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of the pharmacology and clinical efficacy of brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Further evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brivaracetam augments short-term depression and slows vesicle recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. iris.unica.it [iris.unica.it]

- 19. Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. defeatingepilepsy.org [defeatingepilepsy.org]

An In-depth Technical Guide to the Chemical Properties of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep technical understanding of this chiral molecule.

Introduction and Compound Identification

(2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide is a chiral amide derived from the natural amino acid L-valine and 2-aminopyridine. Its structure incorporates a stereocenter from the valine backbone, a flexible isopropyl side chain, and an aromatic pyridinyl group. This combination of features makes it an interesting candidate for applications in medicinal chemistry as a scaffold or intermediate, and in materials science as a chiral ligand for catalysis. Understanding its fundamental chemical properties is paramount for its effective application.

The core structure consists of an L-valine residue where the carboxylic acid has formed an amide bond with the amino group of a 2-aminopyridine molecule. This linkage is critical as it dictates the molecule's planarity, hydrogen bonding capabilities, and overall conformation.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide | IUPAC Nomenclature |

| CAS Number | 167261-43-0 | Strem[1] |

| Molecular Formula | C₁₀H₁₅N₃O | Strem[1] |

| Molecular Weight | 193.25 g/mol | Strem[1] |

| Synonyms | L-Valine-N-(pyridin-2-yl)amide | |

Figure 1: Chemical Structure of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide.

Physicochemical Properties

The physicochemical properties of this molecule are dictated by the interplay between the hydrophilic amino group, the moderately polar amide bond, the nonpolar isopropyl group, and the aromatic pyridine ring.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | White to light-yellow powder | Visual inspection.[1] |

| Purity | ≥98% | As specified by commercial suppliers.[1] |

| Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | Predicted based on structural components. The free amino group and pyridine nitrogen offer sites for protonation, increasing aqueous solubility at low pH. |

| pKa (α-amino) | ~8.0 - 9.0 (Estimated) | The pKa of the α-amino group is expected to be slightly lower than that of free L-valine (~9.5) due to the influence of the adjacent amide and pyridine moieties. |

| pKa (pyridine-N) | ~6.5 - 7.0 (Estimated) | The pKa of the pyridine nitrogen is similar to that of 2-aminopyridine itself, making the molecule a weak base at this site. |

| logP | 1.0 - 1.5 (Estimated) | The calculated octanol-water partition coefficient suggests moderate lipophilicity, suitable for potential membrane permeability. |

Expert Insights: Structural Causality

-

Acidity and Basicity (pKa): The molecule possesses two primary basic centers: the α-amino group and the pyridine ring nitrogen. The α-amino group, with an estimated pKa around 8.0-9.0, will be protonated at physiological pH. The pyridine nitrogen, being part of an aromatic system and adjacent to an electron-donating amino-amide group, has a pKa around 6.5-7.0. This dual-basic nature means the molecule's charge state and solubility are highly pH-dependent. In strongly acidic conditions (pH < 6), both nitrogens will likely be protonated, rendering the molecule highly water-soluble.

-

Lipophilicity (logP): The non-polar isopropyl group from the valine side-chain is the primary contributor to the molecule's lipophilicity. This is balanced by the polar amino and amide groups and the pyridine ring. The estimated logP value suggests a compound that can balance aqueous solubility with the ability to cross lipid membranes, a key consideration in drug development.

Synthesis and Purification

The synthesis of (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide is most logically achieved through a standard peptide coupling reaction. The core principle is the formation of an amide bond between the carboxylic acid of an N-protected L-valine and the exocyclic amino group of 2-aminopyridine, followed by the removal of the protecting group.

Rationale for Synthetic Strategy

-

N-Protection of L-Valine: The α-amino group of L-valine must be protected to prevent self-coupling or other side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its clean removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).

-

Carboxylic Acid Activation: Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid must be activated. A carbodiimide-based reagent like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), is a standard and effective choice. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

-

Coupling: 2-Aminopyridine serves as the nucleophile. Its exocyclic amino group is more nucleophilic than the endocyclic ring nitrogen, ensuring the correct amide bond formation.

-

Deprotection: The final step involves the removal of the Boc protecting group to yield the free α-amino group of the final product.

Figure 2: General Synthetic Workflow.

Experimental Protocol: Synthesis

Objective: To synthesize (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide from Boc-L-Valine and 2-aminopyridine.

Materials:

-

Boc-L-Valine (1.0 eq)

-

2-Aminopyridine (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aq. NaHCO₃, Brine, 1M HCl

-

Anhydrous MgSO₄

Procedure:

-

Coupling Reaction: a. To a round-bottom flask under an inert atmosphere (N₂), add Boc-L-Valine (1.0 eq), 2-aminopyridine (1.0 eq), and HOBt (1.2 eq). b. Dissolve the mixture in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Add DIPEA (2.5 eq) to the solution, followed by the slow, portion-wise addition of EDC·HCl (1.2 eq). e. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up and Isolation of Intermediate: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product. d. Purify the crude product by flash column chromatography if necessary.

-

Boc-Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M solution). b. Add an equal volume of TFA to the solution. c. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS). d. Concentrate the solution under reduced pressure to remove DCM and excess TFA.

-

Final Purification: a. Dissolve the crude residue in a minimal amount of DCM. b. Neutralize with saturated aq. NaHCO₃ and extract the aqueous layer with DCM (3x). c. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. d. Further purification can be achieved by recrystallization or preparative HPLC.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Pyridine Protons: 4 distinct signals in the aromatic region (~7.0-8.5 ppm).- Amide NH: A broad singlet, typically downfield (>8.0 ppm).- α-Proton (CH): A doublet or multiplet around 4.0-4.5 ppm.- β-Proton (CH): A multiplet around 2.0-2.5 ppm.- γ-Protons (CH₃)₂: Two distinct doublets (diastereotopic) around 0.9-1.2 ppm.- α-Amino (NH₂): A broad singlet, exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: Signal around 170-175 ppm.- Pyridine Carbons: 5 signals in the aromatic region (~110-160 ppm).- α-Carbon: Signal around 55-60 ppm.- β-Carbon: Signal around 30-35 ppm.- γ-Carbons: Two signals around 18-20 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretch (Amine/Amide): Broad absorption around 3200-3400.- C=O Stretch (Amide I): Strong, sharp absorption around 1650-1680.- N-H Bend (Amide II): Absorption around 1520-1550.- C=N/C=C Stretch (Pyridine): Absorptions in the 1400-1600 region. |

| Mass Spec. | - [M+H]⁺: Expected at m/z = 194.26. |

Experimental Protocol: HPLC-MS Analysis for Purity and Identity

Objective: To determine the purity and confirm the molecular weight of the synthesized product.

System & Columns:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mass Spectrometer: ESI source, positive ion mode.

Method:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

UV Detection: 254 nm.

-

MS Scan Range: m/z 100-500.

Data Interpretation:

-

Purity Assessment: Integrate the peak area of the product in the UV chromatogram. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100%.

-

Identity Confirmation: Analyze the mass spectrum corresponding to the product peak. The presence of a dominant ion at m/z 194.26 confirms the protonated molecular ion [M+H]⁺.

Applications and Relevance

While specific high-impact applications for (2S)-2-Amino-3-methyl-N-2-pyridinylbutanamide are not extensively documented in mainstream literature, its structural motifs suggest significant potential in several research areas:

-

Medicinal Chemistry: As a derivative of a natural amino acid, it possesses favorable properties for biological recognition. The pyridine ring is a common feature in many pharmaceuticals, acting as a hydrogen bond acceptor and participating in π-stacking interactions. This molecule could serve as a key intermediate or a fragment in the design of novel therapeutics.

-

Asymmetric Catalysis: The chiral backbone combined with the coordinating nitrogen atoms of the pyridine ring and the free amine make it a potential bidentate or tridentate ligand for transition metal catalysis. Such ligands are crucial for developing catalysts that can control the stereochemical outcome of chemical reactions.

-

Supramolecular Chemistry: The presence of multiple hydrogen bond donors (NH₂, amide NH) and acceptors (pyridine N, carbonyl O) allows this molecule to participate in self-assembly and the formation of ordered structures or host-guest complexes.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Brivaracetam

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivaracetam is a second-generation antiepileptic drug that exhibits a distinct pharmacological profile centered on its interaction with Synaptic Vesicle Protein 2A (SV2A).[1][2][3][4] This guide provides a comprehensive technical analysis of the binding characteristics that define brivaracetam's mechanism of action. It delves into the quantitative aspects of its high affinity and rapid kinetics, contrasting them with its predecessor, levetiracetam. Furthermore, this document details the standard experimental methodologies used to derive these critical parameters and explores the translational significance of these molecular interactions, connecting them to the drug's clinical performance. By synthesizing data from authoritative preclinical and clinical studies, this guide serves as a critical resource for professionals engaged in epilepsy research and the development of novel central nervous system therapeutics.

Introduction: The Significance of Brivaracetam's Binding Profile

Brivaracetam is a mainstay in the management of focal-onset seizures, and its clinical efficacy is intrinsically linked to its precise molecular interactions.[1][5] Its primary mechanism of action is the high-affinity, selective, and reversible binding to SV2A, a transmembrane protein integral to synaptic vesicles.[1][2][6] This interaction modulates the release of neurotransmitters, which helps to stabilize neuronal activity and prevent the hyperexcitable firing that underlies seizures.[1][7]

Unlike many antiepileptic drugs that target ion channels or neurotransmitter receptors, brivaracetam's action on SV2A represents a distinct therapeutic approach.[7] Its binding characteristics are not only a measure of its potency but also a key determinant of its rapid onset of action and overall clinical profile.[6][8] Understanding the affinity (how tightly it binds) and the kinetics (how quickly it binds and unbinds) is therefore paramount for researchers seeking to innovate within this therapeutic class. This guide will dissect these properties, providing the foundational knowledge required for advanced research and development.

The Molecular Target: Synaptic Vesicle Protein 2A (SV2A)

SV2A is a crucial protein found in the membranes of synaptic vesicles in the brain and is involved in the regulation of neurotransmitter release.[1][7][9] While its exact physiological function is still under intense investigation, it is understood to play a vital role in synaptic vesicle trafficking and exocytosis.[7][9]

Key Roles of SV2A in Neurotransmission:

-

Modulation of Neurotransmitter Release: SV2A is believed to influence the release of both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters, thereby maintaining a balance in neuronal communication.[7][10]

-

Epilepsy Pathogenesis: Genetic studies have shown that dysfunction or absence of SV2A can lead to severe seizures, highlighting its critical role in preventing neuronal hyperexcitability.[9][10][11]

-

Druggable Target: The discovery that SV2A is the specific binding site for levetiracetam and its analogues established it as a viable and important target for antiepileptic drug development.[9][10]

The ubiquitous expression of SV2A in the brain and its central role in neurotransmission make it an ideal target for therapeutic intervention in epilepsy.[12]

Core Principles of Ligand Binding: Affinity and Kinetics

To fully appreciate brivaracetam's profile, it is essential to understand the core principles of ligand-receptor interactions.

-

Affinity (Kd): The equilibrium dissociation constant (Kd) is a measure of the affinity between a ligand (brivaracetam) and its receptor (SV2A). It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, meaning the drug binds more tightly to its target.

-

Kinetics (kon and koff):

-

Association Rate Constant (kon): This describes the rate at which the ligand binds to the receptor. A higher kon indicates faster binding.

-

Dissociation Rate Constant (koff): This describes the rate at which the ligand-receptor complex dissociates. A higher koff indicates a faster "off-rate."

-

These parameters are not merely academic; they have profound implications for a drug's pharmacological activity, including its speed of onset, duration of action, and potential for target-mediated side effects.

Brivaracetam's Binding Affinity and Kinetics

Brivaracetam distinguishes itself from other SV2A ligands, most notably levetiracetam, through its superior binding characteristics.

Binding Affinity

Brivaracetam exhibits a significantly higher affinity for SV2A compared to levetiracetam.[2][4][13][14][15][16][17][18][19] Studies have consistently shown that brivaracetam's affinity is 15- to 30-fold greater than that of levetiracetam.[2][4][6][15][16][17][18] This high affinity contributes to its high potency.[14]

| Compound | Target | Affinity (Kd) | Source(s) |

| Brivaracetam | Human SV2A | ~50 nM | |

| Levetiracetam | Human SV2A | ~1.0 µM | [18][19] |

Table 1: Comparative Binding Affinities for SV2A.

This enhanced affinity means that at lower concentrations, brivaracetam can achieve a higher level of SV2A occupancy, which is predicted to be over 80% at therapeutically relevant doses.[14][17][19]

Binding Kinetics and Brain Permeability

Beyond its high affinity, brivaracetam's kinetic profile and physicochemical properties contribute to a rapid onset of action.

-

Rapid Brain Penetration: Brivaracetam is highly lipophilic, which allows for faster penetration of the blood-brain barrier compared to levetiracetam.[6][8][17] Preclinical models predict that following intravenous administration, brivaracetam concentrations in the human brain could peak within minutes, whereas levetiracetam may take approximately an hour.[8][12]

-

Fast Target Engagement: Positron Emission Tomography (PET) studies in nonhuman primates have demonstrated that brivaracetam occupies SV2A sites more rapidly than levetiracetam.[6][8] This rapid engagement of its molecular target is consistent with the fast onset of anticonvulsant activity observed in animal models.[8]

The combination of high affinity, rapid brain entry, and fast SV2A occupancy underpins the swift and potent action of brivaracetam.[8]

Experimental Methodology: Characterizing Brivaracetam's Binding

The binding parameters of brivaracetam are determined using established and robust in vitro techniques. The gold standard for this characterization is the radioligand binding assay.[20]

Radioligand Binding Assay Workflow

This technique is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue sample. Competition assays, a variation of this method, are used to determine the affinity (Ki) of an unlabeled drug like brivaracetam.

Caption: From molecular binding to clinical effect.

Recent cryo-electron microscopy studies have begun to elucidate the structural changes that occur within SV2A upon drug binding. [21]Brivaracetam binds to a primary site within the protein, inducing conformational changes that are thought to modulate its function. [21]The n-propyl group on the pyrrolidone ring of brivaracetam, a key structural difference from levetiracetam, is crucial for its enhanced binding affinity. [22] Translational Implications:

-

Rapid Onset of Action: The fast brain penetration and target engagement suggest brivaracetam may be particularly useful in situations where rapid seizure control is needed. [6][8]* High Potency: The high affinity for SV2A translates to high potency, allowing for effective seizure control at lower doses compared to levetiracetam. [14][17]* Favorable Side-Effect Profile: The high selectivity for SV2A, with minimal off-target activity, may contribute to its tolerability profile. [12]Some studies suggest that patients switching from levetiracetam to brivaracetam experience fewer behavioral adverse events. [16][23][24]

Conclusion

The binding profile of brivaracetam is a defining feature of its pharmacology. Its 15- to 30-fold higher affinity for SV2A compared to levetiracetam, combined with its rapid brain permeability and fast target kinetics, provides a strong molecular basis for its potent and rapid anticonvulsant effects. The methodologies outlined in this guide, particularly the radioligand binding assay, are fundamental to characterizing these properties and are essential for the discovery and development of next-generation SV2A modulators. A thorough understanding of these binding characteristics is indispensable for any scientist or researcher working to advance the treatment of epilepsy.

References

-

What is the mechanism of Brivaracetam? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

-

Moseley, A. (2018, October 8). Brivaracetam: A Newly Approved Medication for Epilepsy. Taylor & Francis Online. [Link]

-

Chen, B., et al. (2015). Emerging drugs for partial-onset epilepsy: a review of brivaracetam. Dovepress. [Link]

-

A review of the pharmacology and clinical efficacy of brivaracetam. (2018, January 19). Mid-Atlantic Epilepsy & Sleep Center. [Link]

-

Takahashi, Y. (2017, May 1). Therapeutic Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Modulating Epileptogenesis. The Japanese Society of Neurology. [Link]

-

Gillard, M., et al. (2011, August 16). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. PubMed. [Link]

-

Löscher, W., et al. (2021). Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. SpringerLink. [Link]

-

Researchers identify new drug site on epilepsy target SV2A. (2025, December 3). Drug Target Review. [Link]

-

What are SV2A modulators and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. [Link]

-

Harper, C. B., et al. (2025, January 24). Control of Synaptotagmin-1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction. Wiley Online Library. [Link]

-

Lattanzi, S., et al. (2015, October 19). Brivaracetam: review of its pharmacology and potential use as adjuncti. Dovepress. [Link]

-

Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. (2024, December 19). JoVE. [Link]

-

Proposed mechanism of action of brivaracetam (BRV) and levetiracetam... - ResearchGate. ResearchGate. [Link]

-

Singh, P., et al. (2025, October 2). Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures. SpringerLink. [Link]

-

Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. SpringerLink. [Link]

-

Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: Relationship to anti-convulsant properties | Request PDF. ResearchGate. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Shankar, R., et al. (2023, August 23). Rapid switching from levetiracetam to brivaracetam in pharmaco-resistant epilepsy in people with and without intellectual disabilities: a naturalistic case control study. PEARL - Plymouth Electronic Archive and Research Library. [Link]

-

Wang, Y., et al. (2023). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. MDPI. [Link]

-

Reuber, M. (2016, July 3). Levetiracetam vs. brivaracetam. Epilepsy Action. [Link]

-

Rogawski, M. A. (2016, October 20). A New SV2A Ligand for Epilepsy. Cell. [Link]

-

Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety. (2020, December 1). CADTH. [Link]

-

Mechanisms of Action of Levetiracetam and Newer SV2A Ligands. (2015, May 5). Clinical Gate. [Link]

-

Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. ResearchGate. [Link]

-

Klein, P., et al. (2018). A review of the pharmacology and clinical efficacy of brivaracetam. Dovepress. [Link]

-

Klitgaard, H., et al. (2016, February 26). Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Ovid. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). SpringerLink. [Link]

-

brivaracetam | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Al-Ammar, A., et al. (2025, June 10). Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Cureus. [Link]

Sources

- 1. What is the mechanism of Brivaracetam? [synapse.patsnap.com]

- 2. Emerging drugs for partial-onset epilepsy: a review of brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epilepsyandsleep.com [epilepsyandsleep.com]

- 4. dovepress.com [dovepress.com]

- 5. Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of the pharmacology and clinical efficacy of brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effectiveness and safety of brivaracetam in comparison with levetiracetam in seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Levetiracetam vs. brivaracetam - Epilepsy Action [epilepsy.org.uk]

- 19. mr.ucdavis.edu [mr.ucdavis.edu]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. brivaracetam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 24. Brivaracetam versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of Brivaracetam

Abstract

Brivaracetam, a second-generation antiepileptic drug, exhibits a high affinity for the synaptic vesicle protein 2A (SV2A) and is a critical therapeutic agent for partial-onset seizures.[1] Its clinical efficacy is intrinsically linked to its specific stereochemistry, namely the (2S,4R) configuration. Consequently, the development of efficient and scalable stereoselective synthetic routes is a paramount concern in pharmaceutical manufacturing. This in-depth technical guide provides a comprehensive overview of the core strategies employed for the stereoselective synthesis of Brivaracetam, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical applications of chiral resolution, chiral pool synthesis, asymmetric catalysis, and biocatalytic methods, offering field-proven insights into the causality behind experimental choices.

Introduction: The Stereochemical Imperative of Brivaracetam

Brivaracetam possesses two stereogenic centers, at the C4 position of the pyrrolidinone ring and the C2' position of the butanamide side chain. The therapeutic superiority of the (2S,4R)-isomer necessitates synthetic strategies that can precisely control these stereocenters, minimizing the formation of other diastereomers which may have different pharmacological profiles or potential side effects. The primary challenge in Brivaracetam synthesis lies in the stereocontrolled installation of the n-propyl group at the C4 position of the pyrrolidinone core.[2] This guide will explore the evolution of synthetic methodologies aimed at achieving high stereochemical purity in a commercially viable manner.

Strategic Approaches to Stereocontrol in Brivaracetam Synthesis

The synthesis of enantiomerically pure Brivaracetam can be broadly categorized into four main strategies. The choice of a particular strategy is often dictated by factors such as cost of starting materials, scalability, and the desired level of stereochemical purity.

Chiral Resolution: The Classical Approach

Initially, many synthetic routes produced a racemic or diastereomeric mixture of Brivaracetam or a key intermediate, which was then resolved to isolate the desired (2S,4R)-isomer. While robust, this approach is inherently limited by a theoretical maximum yield of 50% for the desired stereoisomer from a racemic mixture, unless the undesired isomer can be racemized and recycled.

2.1.1. Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Early synthetic efforts often relied on preparative chiral HPLC for the separation of diastereomeric mixtures.[2][3] This method offers high resolving power and can provide access to highly pure enantiomers. However, its scalability is often a significant bottleneck for industrial production due to high solvent consumption and low throughput.

Experimental Protocol: Representative Chiral HPLC Separation [4][5][6]

-

Column: CHIRALPAK® IG-U (or similar immobilized polysaccharide-based chiral stationary phase)

-

Mobile Phase: A mixture of an alcohol (e.g., ethanol or methanol) and a non-polar solvent (e.g., heptane or hexane), or a reversed-phase system with acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate).

-

Flow Rate: Optimized for resolution and run time (e.g., 0.5-1.0 mL/min for analytical scale, higher for preparative scale).

-

Detection: UV at an appropriate wavelength (e.g., 210-220 nm).

-

Procedure: A solution of the diastereomeric mixture is injected onto the column, and the separated isomers are collected as they elute. The fractions containing the desired isomer are then pooled and the solvent is removed.

2.1.2. Classical Resolution via Diastereomeric Salt Formation

A more traditional and often more scalable method involves the reaction of a racemic intermediate with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A notable example involves the resolution of a racemic mixture of 2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide with D-tartaric acid.[7] The D-tartaric acid selectively forms a crystalline salt with the desired (S)-enantiomer of the butanamide side chain, which can be isolated by filtration. The salt is then treated with a base to liberate the free, enantiomerically enriched Brivaracetam.[7]

Logical Relationship: Diastereomeric Salt Resolution

Caption: Diastereomeric salt resolution workflow.

Chiral Pool Synthesis: Building from Nature's Stereochemistry

To circumvent the inherent yield limitations of resolution, many modern syntheses of Brivaracetam employ the "chiral pool" strategy. This approach utilizes readily available, enantiomerically pure starting materials to introduce the desired stereochemistry at the outset of the synthesis.

2.2.1. Synthesis from (R)-Epichlorohydrin

A common and effective strategy utilizes (R)-epichlorohydrin as the chiral building block.[3][8] This approach establishes the crucial (R)-stereocenter at the future C4 position of the pyrrolidinone ring early in the synthetic sequence. A typical route involves the condensation of a malonic ester with (R)-epichlorohydrin, followed by a series of transformations including ring opening, decarboxylation, and cyclization to form the key intermediate, (R)-4-propyl-dihydrofuran-2(3H)-one.[9]

Experimental Workflow: (R)-Epichlorohydrin Route

Caption: Synthesis of Brivaracetam from (R)-epichlorohydrin.

2.2.2. Synthesis from Other Chiral Precursors

Other chiral starting materials have also been successfully employed. For instance, a route starting from two chiral precursors, ethyl-(S)-4-chloro-3-hydroxybutanoate and (S)-2-aminobutanamide, has been reported.[3][8] This strategy introduces both stereocenters from commercially available chiral sources.

Asymmetric Catalysis: The Modern Approach to Stereocontrol

Asymmetric catalysis represents a highly efficient and elegant strategy for establishing stereocenters. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic asymmetric methods have been applied to the synthesis of Brivaracetam.

2.3.1. Sharpless Asymmetric Dihydroxylation

An early example of an asymmetric catalytic approach involved the Sharpless asymmetric dihydroxylation of pent-1-ene using AD-mix-β to create a chiral diol.[3][8] While effective in establishing the desired stereochemistry with high enantiomeric enrichment, this route can be long and the use of the expensive AD-mix-β catalyst may be a drawback for large-scale production.[3][8]

2.3.2. Organocatalysis

More recently, organocatalysis has emerged as a powerful tool in asymmetric synthesis. A notable example is the use of a MacMillan-type imidazolidinone catalyst in the asymmetric alkylation of valeraldehyde with diethyl 2-bromomalonate.[8] This reaction, often promoted by visible light and a photocatalyst, establishes the (R)-stereocenter of a key malonate intermediate.[2][10]

2.3.3. Transition Metal Catalysis

Chiral transition metal complexes have also been employed. For instance, a Ni(II)-catalyzed asymmetric Michael addition of diethyl malonate to (E)-1-nitropent-1-ene has been reported to generate a key intermediate with the desired (R)-configuration.[8] Another innovative approach utilizes an enantioselective photochemical Giese addition promoted by a chiral rhodium-based photocatalyst.[2][10][11] This method has been successfully implemented under continuous flow conditions, which can enhance efficiency and scalability.[2][11]

Comparative Data of Asymmetric Catalytic Methods

| Method | Catalyst | Key Reaction | Reported Overall Yield | Enantiomeric/Diastereomeric Ratio | Reference |

| Organocatalysis | MacMillan Imidazolidinone | Asymmetric Alkylation | 58% | - | [2][10] |

| Photocatalysis | Chiral Rhodium Complex | Enantioselective Giese Addition | 44% | >99:1 er, 9:1 dr | [2][11] |

| Ni(II) Catalysis | [NiBr2L2] Complex | Asymmetric Michael Addition | - | - | [8] |

Biocatalysis and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for achieving stereocontrol. Enzymes can operate under mild reaction conditions and often exhibit exquisite enantio- and regioselectivity.

2.4.1. Enzymatic Resolution of Esters

One successful biocatalytic route involves the resolution of racemic methyl 2-propylsuccinate 4-tert-butyl ester.[12] Proteases from Bacillus subtilis were found to selectively hydrolyze one enantiomer, allowing for the isolation of the desired (R)-2-propylsuccinic acid 4-tert-butyl ester in high enantiomeric excess (97% ee).[12] This chiral intermediate is then converted to Brivaracetam. A similar approach has utilized porcine pancreatic lipase for the enzymatic hydrolysis of a diester intermediate.[13]

2.4.2. Chemoenzymatic Synthesis

A chemoenzymatic approach has been developed that utilizes a lipase from Pseudomonas fluorescens for the stereoselective transesterification of a racemic alcohol.[1] The resulting enantiomerically pure (2R)-alcohol is then chemically transformed into (3R)-3-propylbutyrolactone, a key advanced intermediate for Brivaracetam synthesis.[1]

Experimental Protocol: Lipase-Catalyzed Transesterification [1]

-

Enzyme: Lipase from Pseudomonas fluorescens

-

Substrate: Racemic 2-propyl-1,4-butanediol derivative

-

Acyl Donor: Vinyl acetate (or other suitable acyl donor)

-

Solvent: Anhydrous organic solvent (e.g., toluene, MTBE)

-

Temperature: Optimized for enzyme activity and stability (e.g., 30-40 °C)

-

Procedure: The racemic alcohol, acyl donor, and lipase are stirred in the solvent. The reaction progress is monitored by chromatography (e.g., GC or HPLC). Upon reaching the desired conversion (typically around 50%), the enzyme is filtered off, and the remaining unreacted alcohol and the ester product are separated by column chromatography to yield the enantiomerically pure alcohol.

Conclusion and Future Perspectives

The stereoselective synthesis of Brivaracetam has evolved significantly from early reliance on chiral resolution to the adoption of more sophisticated and efficient strategies such as chiral pool synthesis and asymmetric catalysis. The drive for more economical and sustainable manufacturing processes continues to fuel innovation in this area. Future developments are likely to focus on the discovery of novel and more active catalysts for asymmetric transformations, the engineering of enzymes with enhanced selectivity and stability for biocatalytic routes, and the implementation of continuous flow technologies to improve scalability and safety.[10] These advancements will be crucial in ensuring the continued availability of this important antiepileptic medication.

References

-

Jadhav, S. B., & Shingate, B. B. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2495–2518. [Link]

-

Schilé, A., et al. (2016). A Biocatalytic Route to the Novel Antiepileptic Drug Brivaracetam. Organic Process Research & Development, 20(10), 1788–1792. [Link]

-

Jadhav, S. B., & Shingate, B. B. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2495-2518. [Link]

-

de Souza, A. B., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega, 8(25), 22757–22763. [Link]

- CN113880744A - Chiral resolution method of brivaracetam. (2022).

-

Pellacani, L., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2200. [Link]

-

Jadhav, S. B., & Shingate, B. B. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Publications. [Link]

-

de Souza, A. B., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega. [Link]

-

de Souza, A. B., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ResearchGate. [Link]

- CN111196777A - Synthetic preparation of brivaracetam. (2020).

-

Singh, S. K., et al. (2025). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Letters in Organic Chemistry, 22(7), 567-570. [Link]

-

Vaddepally, R., et al. (2021). Development of an effective novel validated stability‐indicating HPLC method for the resolution of brivaracetam stereoisomeric impurities. ResearchGate. [Link]

-

Vaddepally, R., et al. (2021). Evaluation of Chiral Liquid Chromatographic Method for Separation and Quantification of Isomers of Brivaracetam. Journal of Chromatographic Science, 59(10), 939-947. [Link]

-

Reddy, G. S., et al. (2022). A Novel RP-Chiral Separation Technique for the Quantification of Brivaracetam and its process Related Isomeric Impurities using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(8), 3465-3470. [Link]

-

Wang, Y., et al. (2021). Economic kilogram-scale synthesis of the novel antiepileptic drug brivaracetam utilizing porcine pancreatic lipase. Reaction Chemistry & Engineering, 6(10), 1836-1840. [Link]

- WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof. (2020).

-

Pellacani, L., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. MDPI. [Link]

-

WO/2023/184791 - METHOD FOR ENZYMATIC SYNTHESIS OF BRIVARACETAM CHIRAL INTERMEDIATE. (2023). WIPO Patentscope. [Link]

- CN105646319A - Preparation method of brivaracetam. (2016).

Sources

- 1. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. rjptonline.org [rjptonline.org]

- 7. CN113880744A - Chiral resolution method of brivaracetam - Google Patents [patents.google.com]

- 8. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105646319A - Preparation method of brivaracetam - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Economic kilogram-scale synthesis of the novel antiepileptic drug brivaracetam utilizing porcine pancreatic lipase - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Pharmacokinetics and Metabolism of Brivaracetam in Preclinical Models: A Technical Guide

Introduction and Pharmacological Rationale

Brivaracetam (BRV) is a highly selective, high-affinity synaptic vesicle protein 2A (SV2A) ligand developed as a targeted antiseizure medication (ASM)[1]. Discovered through a rational drug design program aimed at improving upon the pharmacological profile of levetiracetam (LEV), BRV exhibits 15- to 30-fold higher affinity for the SV2A target[2][3].

From an application scientist's perspective, the true innovation of BRV lies not just in its target affinity, but in its optimized physicochemical properties. By engineering a highly lipophilic molecule, developers achieved a pharmacokinetic (PK) profile characterized by rapid blood-brain barrier (BBB) penetration and a metabolism largely independent of cytochrome P450 (CYP) auto-induction, thereby minimizing drug-drug interactions[3][4].

Physicochemical Properties and Absorption Kinetics

BRV exhibits linear, dose-proportional, and time-independent pharmacokinetics[1][5]. In preclinical murine and canine models, BRV demonstrates rapid and nearly complete absorption following oral administration, with absolute bioavailability approaching 100%[3][5].

Because of its high lipophilicity (Log P), BRV possesses exceptional cell membrane permeability[5]. The time to maximum plasma concentration (

Distribution and Blood-Brain Barrier Penetration

A critical differentiator between BRV and LEV is its distribution kinetics. BRV's volume of distribution (

Causality in Experimental Design: To quantify brain penetration, researchers utilized physiologically based pharmacokinetic (PBPK) modeling combined with non-human primate positron emission tomography (PET)[8]. By using the SV2A-specific radiotracer[11C]UCB-J, researchers could measure the competitive displacement of the tracer by BRV[8][9]. This self-validating system proved that BRV enters the brain and occupies SV2A receptors within minutes, compared to approximately 1 hour for LEV[8]. The permeability surface area product (PS) for BRV was calculated at 0.315 ml/min/g, significantly outperforming LEV's 0.015 ml/min/g[8].

BRV Blood-Brain Barrier Penetration and SV2A Target Engagement